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Compound of Interest

Compound Name: 1-Acetyl-1-cyclohexene

Cat. No.: B7769156 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1-acetyl-1-
cyclohexene, a key intermediate in organic synthesis. Designed for researchers, scientists,

and drug development professionals, this document delves into the nuances of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just

the data itself, but a detailed interpretation grounded in established scientific principles. Our

focus is on elucidating the structural features of the molecule through the lens of these

powerful analytical techniques.

Introduction to 1-Acetyl-1-cyclohexene
1-Acetyl-1-cyclohexene (CAS No. 932-66-1), with the molecular formula C₈H₁₂O, is an α,β-

unsaturated ketone.[1][2][3][4] Its structure, featuring a carbonyl group conjugated with a

carbon-carbon double bond within a cyclohexene ring, gives rise to a unique spectroscopic

signature. Understanding this signature is paramount for confirming its identity, assessing its

purity, and predicting its reactivity in chemical transformations.

Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to first visualize the structure of 1-
acetyl-1-cyclohexene. The following diagram illustrates the numbering of the carbon and

hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 1-acetyl-1-cyclohexene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the

carbon-hydrogen framework of 1-acetyl-1-cyclohexene.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons. The spectrum of 1-acetyl-1-
cyclohexene, typically run in CDCl₃, exhibits several key signals.[5]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.9 Triplet (t) 1H H2 (vinylic)

~2.3 Singlet (s) 3H H9 (acetyl CH₃)

~2.2 Multiplet (m) 2H H6

~1.6 Multiplet (m) 4H H3, H4, H5

Interpretation:

Vinylic Proton (H2): The downfield signal at approximately 6.9 ppm is characteristic of a

vinylic proton. Its deshielding is a result of its attachment to an sp²-hybridized carbon and the

electron-withdrawing effect of the conjugated carbonyl group. The triplet multiplicity arises

from coupling to the two adjacent protons on C6.

Acetyl Protons (H9): The sharp singlet at around 2.3 ppm, integrating to three protons, is

unequivocally assigned to the methyl group of the acetyl moiety. Its singlet nature indicates

the absence of adjacent protons.

Allylic Protons (H6): The multiplet around 2.2 ppm corresponds to the two allylic protons on

C6. These protons are adjacent to the double bond and are thus slightly deshielded.
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Aliphatic Protons (H3, H4, H5): The overlapping multiplets in the upfield region (around 1.6

ppm) are attributed to the remaining six protons of the cyclohexene ring. Their signals are

complex due to spin-spin coupling with each other.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and

information about their electronic environment.

Chemical Shift (δ, ppm) Assignment

~199 C7 (C=O)

~142 C1 (alkene)

~138 C2 (alkene)

~28 C9 (acetyl CH₃)

~26 C6

~23 C3

~22 C5

~21 C4

Interpretation:

Carbonyl Carbon (C7): The most downfield signal, typically around 199 ppm, is characteristic

of a ketone carbonyl carbon.[6] The conjugation with the double bond shifts this signal

slightly upfield compared to a saturated ketone.[6]

Alkene Carbons (C1, C2): The signals at approximately 142 and 138 ppm are assigned to

the sp²-hybridized carbons of the double bond. The carbon atom C1, which is bonded to the

acetyl group, is typically the more deshielded of the two.

Aliphatic and Acetyl Carbons: The remaining signals in the upfield region correspond to the

sp³-hybridized carbons of the cyclohexene ring and the acetyl methyl group. The chemical

shifts of the ring carbons are influenced by their proximity to the double bond and the
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carbonyl group. The β-carbon of an α,β-unsaturated carbonyl system can provide insights

into the compound's reactivity.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR

spectrum of 1-acetyl-1-cyclohexene is characterized by strong absorptions corresponding to

the C=O and C=C bonds.[8]

Wavenumber (cm⁻¹) Intensity Assignment

~1665 Strong
C=O stretch (conjugated

ketone)

~1615 Medium C=C stretch (alkene)

~2930 Medium-Strong C-H stretch (sp³ carbons)

~3030 Weak C-H stretch (sp² carbon)

Interpretation:

The key feature of the IR spectrum is the position of the carbonyl (C=O) stretching vibration.

For a saturated ketone, this band typically appears around 1715 cm⁻¹.[6] In 1-acetyl-1-
cyclohexene, the conjugation of the carbonyl group with the C=C double bond lowers the

stretching frequency to approximately 1665 cm⁻¹.[6] This is a hallmark of α,β-unsaturated

ketones and is a direct consequence of the delocalization of π-electrons, which weakens the

C=O bond. The C=C stretching vibration is observed around 1615 cm⁻¹. The spectrum also

shows characteristic C-H stretching vibrations for both sp³ and sp² hybridized carbons.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure. Electron

Ionization (EI) is a common technique for analyzing small organic molecules like 1-acetyl-1-
cyclohexene.
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The mass spectrum of 1-acetyl-1-cyclohexene shows a molecular ion peak (M⁺) at a mass-to-

charge ratio (m/z) of 124, corresponding to the molecular weight of the compound (C₈H₁₂O).[1]

Key Fragmentation Peaks:

m/z Proposed Fragment

124 [M]⁺ (Molecular Ion)

109 [M - CH₃]⁺

81 [M - COCH₃]⁺

67 [C₅H₇]⁺

Interpretation:

The fragmentation pattern is consistent with the structure of 1-acetyl-1-cyclohexene. The loss

of a methyl group (CH₃, 15 Da) from the molecular ion gives rise to the peak at m/z 109. A

significant peak is often observed at m/z 81, corresponding to the loss of the acetyl group

(COCH₃, 43 Da), resulting in a stable cyclohexenyl cation. Further fragmentation of the

cyclohexene ring can lead to the formation of smaller fragments, such as the peak at m/z 67.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

in this guide. Specific parameters may vary depending on the instrument and experimental

conditions.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg of sample 
in ~0.7 mL of deuterated solvent (e.g., CDCl₃)

Transfer solution to a clean, dry 
5 mm NMR tube Insert the NMR tube into the spectrometer Lock the spectrometer on the deuterium signal 

of the solvent Shim the magnetic field to optimize homogeneity Acquire the ¹H and ¹³C NMR spectra Apply Fourier transform to the FID Phase correct the spectrum Apply baseline correction Integrate the signals (¹H NMR)

Click to download full resolution via product page
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Caption: A generalized workflow for NMR sample preparation and data acquisition.

Sample Preparation: Accurately weigh 10-20 mg of 1-acetyl-1-cyclohexene and dissolve it

in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9]

Transfer the solution to a 5 mm NMR tube.[9]

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent.[9]

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to

obtain sharp, symmetrical peaks.[9]

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei using

appropriate pulse sequences and acquisition parameters.[9]

Data Processing: Process the FID using Fourier transformation, followed by phase and

baseline correction to obtain the final spectrum. For ¹H NMR, integrate the signals to

determine the relative number of protons.

IR Spectroscopy

Sample Preparation Data Acquisition

Data Processing

Place a drop of neat liquid sample 
on the ATR crystal

Acquire a background spectrum 
of the empty ATR crystal Acquire the IR spectrum of the sample

Ratio the sample spectrum against 
the background spectrum Convert to absorbance or transmittance

Click to download full resolution via product page

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean.

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will

be subtracted from the sample spectrum.

Sample Application: Place a small drop of neat 1-acetyl-1-cyclohexene directly onto the

ATR crystal.

Data Acquisition: Acquire the IR spectrum of the sample. The instrument will automatically

ratio the sample spectrum against the background spectrum to produce the final absorbance

or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction Ionization Mass Analysis and Detection

Inject a dilute solution of the sample 
into the GC-MS or via a direct 

inlet system
Volatilize the sample in the ion source Bombard the gaseous molecules 

with high-energy electrons (typically 70 eV)
Accelerate the resulting ions into 

the mass analyzer
Separate the ions based on their 

mass-to-charge (m/z) ratio
Detect the ions and generate the 

mass spectrum

Click to download full resolution via product page

Caption: The fundamental steps involved in Electron Ionization Mass Spectrometry.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of

high-energy electrons (typically 70 eV).[11] This causes the molecule to lose an electron,

forming a radical cation (the molecular ion), and also induces fragmentation.[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-

charge (m/z) ratio.[12]
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.[12]

Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating

characterization of 1-acetyl-1-cyclohexene. The ¹H and ¹³C NMR spectra confirm the carbon-

hydrogen framework, the IR spectrum identifies the key functional groups and the effect of

conjugation, and the mass spectrum confirms the molecular weight and provides insight into

the molecule's fragmentation pathways. This detailed analysis serves as a valuable resource

for any scientist working with this important chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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